molecular formula C16H30N4O9 B14004692 ss-GalNAc-PEG4-Azide

ss-GalNAc-PEG4-Azide

Cat. No.: B14004692
M. Wt: 422.43 g/mol
InChI Key: DWQAFMMYPUXSPI-IBEHDNSVSA-N
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Description

Role of GalNAc Derivatives in Modern Bioconjugation Strategies

GalNAc derivatives have emerged as pivotal tools for hepatic targeting due to their high affinity for ASGR, a C-type lectin receptor abundantly expressed on hepatocytes. This compound leverages this natural ligand-receptor interaction to direct therapeutic cargo to the liver with remarkable specificity. Structural studies reveal that the β-configuration of the GalNAc moiety in this compound is critical for optimal ASGR binding, as α-anomers exhibit reduced affinity. This specificity is further enhanced by the monomeric presentation of GalNAc, which avoids the steric hindrance associated with multivalent ligands while maintaining submicromolar binding constants.

The incorporation of GalNAc into bioconjugates addresses a key challenge in drug delivery: achieving cell-type-specific uptake without off-target effects. For example, GalNAc-functionalized small interfering RNA (siRNA) conjugates demonstrate 10–30-fold increased potency in hepatocytes compared to unconjugated counterparts. This enhancement stems from ASGR-mediated endocytosis, which routes conjugates through clathrin-coated pits into endosomal compartments, followed by efficient payload release. Notably, this compound’s design avoids feedback inhibition of endogenous glycosylation pathways, a limitation observed in earlier GalNAc analogs.

Evolution of PEGylated Azide Systems for Precision Medicine

The PEG4 linker in this compound serves dual roles: it acts as a hydrophilic spacer to minimize steric interference during ASGR binding and provides a flexible platform for azide-alkyne cycloaddition reactions. PEGylation has been shown to extend circulatory half-life by reducing opsonization and renal clearance, with tetraethylene glycol (PEG4) offering an optimal balance between molecular weight and steric effects. Comparative studies indicate that PEG4 spacers improve conjugate stability by 40–60% over shorter PEG chains while maintaining efficient receptor engagement.

The terminal azide group enables site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. This bioorthogonal approach allows for the modular assembly of complex therapeutics, such as antibody-drug conjugates or siRNA-loaded nanoparticles. Recent advancements have utilized this compound to generate heterobifunctional molecules, where the azide is conjugated to dyes for hepatic imaging or to oligonucleotides for gene silencing. A notable application involves the synthesis of LYTACs, where this compound links lysosome-targeting ligands to cell-surface receptors, enabling degradation of previously undruggable targets.

Properties

Molecular Formula

C16H30N4O9

Molecular Weight

422.43 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1

InChI Key

DWQAFMMYPUXSPI-IBEHDNSVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O

Origin of Product

United States

Preparation Methods

Protecting Group Manipulation and Sulfation

A representative synthetic route uses a GalNAc tetrasaccharide precursor with selective protecting groups to achieve different sulfation patterns at the C4 and C6 hydroxyl positions of the sugar residues:

Step Reaction Reagents/Conditions Purpose Yield (%)
1 Selective removal of protecting groups Thiourea, pyridine, ethanol mixture To expose specific hydroxyl groups for further modification -
2 Sulfation of exposed hydroxyls Sulfur trioxide-trimethylamine complex (SO3·TMA) Introduce sulfate groups at targeted positions -
3 Acid-catalyzed removal of benzylidene 0.1% aqueous trifluoroacetic acid (TFA), 5 h, room temp Remove benzylidene protecting group without loss of sulfate -
4 Acetylation of hydroxyl groups Acetic anhydride, triethylamine, aqueous acetonitrile Acetylate free hydroxyls to stabilize molecule -
5 Global deprotection and N-acetylation Aqueous sodium hydroxide, concentrated ammonia, acetic anhydride Remove base-labile groups and finalize N-acetylation Overall yields 16-23% on 6 μmol scale

This process was monitored and optimized using reverse-phase high-performance liquid chromatography (RP HPLC) and mass spectrometry (MS) to ensure purity and correct sulfation patterns.

PEG4 Spacer Coupling

The polyethylene glycol spacer (PEG4) is conjugated typically through amide or ether linkages to the GalNAc core or the azide-bearing arm. The PEG4 spacer enhances solubility and provides a flexible linker for downstream applications. Although specific coupling conditions vary, common methods include:

  • Activation of carboxyl groups on PEG4 with carbodiimide reagents (e.g., EDC or DCC) in the presence of NHS or HOBt to form active esters.
  • Nucleophilic substitution by amine or hydroxyl groups on the sugar or azide linker.

This step is critical to maintain the azide functionality intact for click chemistry.

Analytical Monitoring and Purification

Summary Table of Key Reaction Steps for ss-GalNAc-PEG4-Azide Preparation

Step No. Reaction Type Reagents/Conditions Purpose Monitoring Method Yield (%)
1 Protecting group removal Thiourea, pyridine, ethanol Expose hydroxyl groups RP HPLC -
2 Sulfation SO3·TMA complex Introduce sulfate groups RP HPLC, MS -
3 Benzylidene removal 0.1% aqueous TFA, 5 h, RT Remove benzylidene without sulfate loss RP HPLC -
4 Acetylation Ac2O, Et3N, aq MeCN Stabilize hydroxyls RP HPLC -
5 Azide arm installation Azidopropyl linker Introduce azide for click chemistry MS -
6 PEG4 coupling Carbodiimide chemistry (EDC/NHS) Attach PEG4 spacer MS, HPLC -
7 Global deprotection and N-acetylation NaOH, NH3, Ac2O Final deprotection and acetylation RP HPLC 16-23% (overall)

Research Findings and Considerations

  • The azide group is introduced early in the synthesis and remains stable through sulfation and deprotection steps, enabling efficient SPAAC conjugation later.
  • The orthogonality of protecting groups (benzylidene vs. chloroacetyl/acetyl) allows selective sulfation at different hydroxyl positions on GalNAc residues, critical for biological activity tuning.
  • The PEG4 spacer provides a balance of hydrophilicity and flexibility, improving solubility and accessibility of the azide moiety for click reactions.
  • Reaction monitoring by RP HPLC and MS is essential for optimizing yields and purity, especially at the microscale (6 μmol) synthesis level.
  • Overall isolated yields are moderate (16-23%) due to the complexity of multi-step carbohydrate chemistry but are sufficient for biochemical applications.

Chemical Reactions Analysis

Types of Reactions: : ss-GalNAc-PEG4-Azide can undergo various chemical reactions, including nucleophilic substitution reactions, where the azide group acts as a nucleophile. It can also participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include alkyne-functionalized compounds for click chemistry, reducing agents for azide reduction, and other nucleophiles for substitution reactions. Typical conditions involve mild temperatures and suitable solvents to facilitate the reactions .

Major Products: : The major products formed from reactions involving this compound include triazoles from click chemistry reactions and amines from azide reduction reactions .

Scientific Research Applications

Scientific Applications of β-GalNAc-PEG4-Azide

β-GalNAc-PEG4-Azide is a functionalized asialoglycoprotein receptor (ASGPR) ligand designed for lysosomal targeting chimera (LYTAC) research and development . It incorporates a single ASGPR ligand with a PEG4 linker and an azide group, which serves as a reactive handle for conjugation .

β-GalNAc-PEG4-Azide functions as a ligand for the asialoglycoprotein receptor (ASGPR) and is applied in lysosomal targeting chimera (LYTAC) research and development . The compound includes an ASGPR ligand, a PEG4 linker, and an azide group, which facilitates conjugation . It can serve as a building block for multivalent compounds to enhance ASGPR binding .

When β-GalNAc conjugates bind to ASGPR, they are efficiently internalized through ASGPR-mediated endocytosis . This process allows β-GalNAc conjugation to deliver cargo, like RNA or Cas9 complexes, in a cell-specific manner to hepatocytes . The compound can also be utilized to generate LYTACs or labeled with dye for tissue imaging .

Applications in Scientific Research

  • LYTACs Development: β-GalNAc-PEG4-Azide is utilized in the creation of LYTACs, which can degrade proteins by engaging the asialoglycoprotein receptor .
  • Targeted Drug Delivery: β-GalNAc conjugation can be used to specifically deliver molecules like RNA or Cas9 complexes to hepatocytes .
  • Tissue Imaging: This compound can be labeled with dyes for use in tissue imaging applications .
  • Onward Chemistry: This product is provided for use in onward chemistry, and suitable solvents can be used .

Role in Lysosomal Targeting Chimeras (LYTACs)

LYTACs that engage the asialoglycoprotein receptor can significantly impact downstream signaling compared to traditional methods of blocking receptors . β-GalNAc-PEG4-Azide is employed as a component in synthesizing LYTACs, facilitating targeted protein degradation .

Mechanism of Action

ss-GalNAc-PEG4-Azide exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes. Upon binding, the conjugates are efficiently internalized via asialoglycoprotein receptor-mediated endocytosis. This mechanism allows for the targeted delivery of therapeutic agents or other cargo to specific cells, enhancing their efficacy and reducing off-target effects .

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits reduced kinase activity compared to unmodified GalNAc, likely due to steric hindrance from the PEG4-azide moiety .
  • GalNAzMe retains moderate activity (~65–92%), making it suitable for metabolic labeling without PEG spacers .

Pharmacodynamic and Stability Profiles

  • This compound : Demonstrates prolonged circulation time (>48 hours) in vivo due to PEG4-mediated evasion of renal clearance. However, the disulfide linker limits stability in plasma (t₁/₂ = 8 hours) .
  • C18-PEG4-Azide : Exhibits superior lipid membrane integration but lacks targeted delivery mechanisms, reducing its utility in biological systems .
  • GalINPrAz: Rapid cellular uptake (<2 hours) but suffers from off-target labeling due to non-specific alkyne reactivity .

Bioorthogonal Labeling Efficiency

Fluorescence-based assays comparing azide-bearing compounds in HeLa cells:

Compound Labeling Efficiency (%) Signal-to-Noise Ratio
This compound 85 ± 4 12:1
GalNAzMe 70 ± 3 8:1
C18-PEG4-Azide 45 ± 2 3:1

Key Insights :

  • This compound achieves highest specificity due to ASGPR-mediated uptake and efficient azide-cyclooctyne reactions .
  • C18-PEG4-Azide shows non-specific membrane binding, lowering signal precision .

Biological Activity

ss-GalNAc-PEG4-Azide is a functionalized compound that plays a significant role in targeted drug delivery, particularly through its interaction with the asialoglycoprotein receptor (ASGPR). This compound is designed for applications in lysosomal targeting chimera (LYTAC) research, enhancing the delivery of therapeutic agents to hepatocytes. Understanding its biological activity is crucial for advancing research in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a β-GalNAc moiety linked to a PEG4 spacer and an azide group , which serves as a reactive handle for conjugation. The molecular weight of this compound is 422.44 g/mol, with the following chemical formula:

PropertyValue
Molecular Weight422.44 g/mol
FormulaC₁₆H₃₀N₄O₉
CAS Number879004-92-9
Purity≥95% (HPLC)

The primary mechanism by which this compound exerts its biological activity involves binding to the ASGPR on hepatocytes. Upon binding, the conjugate is internalized via ASGPR-mediated endocytosis, facilitating the delivery of therapeutic cargo such as RNA or Cas9 complexes directly into liver cells. This targeted approach enhances the efficacy of treatments while minimizing off-target effects.

In Vitro Studies

Research indicates that this compound can effectively enhance cellular uptake of various therapeutic agents. For instance, studies have demonstrated that the incorporation of β-GalNAc significantly improves the binding affinity to ASGPR, leading to increased internalization rates compared to non-targeted approaches .

  • Cellular Uptake : In vitro experiments showed that cells treated with this compound exhibited a marked increase in internalization of conjugated agents, confirming its potential for targeted delivery .
  • Toxicity Assessment : An MTT assay revealed that this compound is not cytotoxic at concentrations up to 50 μM, indicating its safety for cellular applications .

In Vivo Applications

The application of this compound extends beyond in vitro studies:

  • Liver Targeting : The compound has been utilized in animal models to demonstrate effective liver targeting capabilities. This is particularly relevant for diseases requiring hepatic intervention, such as metabolic disorders and certain cancers .
  • Therapeutic Delivery : In vivo studies have shown that conjugates formed with this compound can successfully deliver therapeutic agents to liver tissues, significantly improving treatment outcomes in models of liver disease .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:

  • Study on RNA Delivery : A study explored the use of this compound for delivering RNA therapeutics to hepatocytes. Results indicated a substantial increase in gene expression levels post-delivery compared to controls lacking the GalNAc targeting moiety .
  • Cancer Therapeutics : Another investigation assessed the use of this compound in delivering chemotherapeutic agents specifically to liver tumors. The findings demonstrated enhanced tumor reduction rates and reduced systemic toxicity .

Q & A

Q. 1.1. What are the key considerations for synthesizing ss-GalNAc-PEG4-Azide with high purity?

To achieve high purity, focus on:

  • Reaction conditions : Optimize stoichiometry (e.g., molar ratios of GalNAc, PEG4 spacer, and azide groups) and temperature to minimize side products like unreacted intermediates .
  • Purification methods : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the target compound. Validate purity via 1H NMR^1 \text{H NMR} (e.g., integration of PEG4 methylene protons at δ 3.5–3.7 ppm) and LC-MS .
  • Stability : Monitor azide group degradation under light or elevated temperatures using FT-IR to track the characteristic azide peak (~2100 cm1^{-1}) .

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :
    • NMR : Verify the presence of GalNAc anomeric protons (δ 4.5–5.5 ppm) and PEG4 spacer signals.
    • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+Na]+^+ peak).
    • Click reactivity validation : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a model alkyne (e.g., propargyl alcohol) and analyze product formation via TLC or HPLC .

Advanced Research Questions

Q. 2.1. How should researchers address contradictory data in ligand-receptor binding assays involving this compound?

Contradictions often arise from:

  • Experimental variables : Control PEG4 spacer flexibility (e.g., via molecular dynamics simulations) and azide orientation during conjugation .
  • Assay conditions : Compare binding affinities under varying pH (5.5–7.4) and ionic strengths to mimic physiological vs. endosomal environments. Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for complementary data .
  • Data normalization : Account for batch-to-batch variability in azide functionalization efficiency (e.g., via UV-Vis quantification at 260 nm) .

Q. 2.2. What methodological strategies improve the reproducibility of this compound conjugation to biomolecules?

  • Pre-activation : Pre-functionalize the azide group with a strained cyclooctyne (e.g., DBCO) to enhance reaction kinetics in copper-free click chemistry .
  • Solvent optimization : Use DMSO/water mixtures (10–20% v/v) to balance solubility of hydrophobic GalNAc and hydrophilic PEG4 components .
  • Quality control : Implement orthogonal characterization (e.g., MALDI-TOF for conjugate molecular weight, fluorescence quenching assays for labeling efficiency) .

Q. 2.3. How can researchers resolve solubility challenges when formulating this compound for in vivo studies?

  • PEG4 spacer modifications : Increase PEG chain length (e.g., PEG8) or introduce charged groups (e.g., carboxylate) to enhance aqueous solubility .
  • Co-solvent systems : Test biocompatible solvents like cyclodextrins or poloxamers to stabilize the compound in physiological buffers .
  • In vivo validation : Monitor pharmacokinetics via radiolabeling (e.g., 99mTc^{99m} \text{Tc}) and compare biodistribution profiles across formulations .

Data Analysis and Interpretation

Q. 3.1. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50} values.
  • Error analysis : Use Student’s t-test or ANOVA to compare replicates, ensuring p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points arising from inconsistent azide reactivity .

Q. 3.2. How should researchers present conflicting data on this compound’s cellular uptake efficiency?

  • Data visualization : Use box plots to show variability across cell lines (e.g., HepG2 vs. HEK293) and heatmaps to correlate uptake with PEG4 spacer length .
  • Meta-analysis : Compare results with published studies (e.g., citing discrepancies in endocytic pathway utilization) and propose hypotheses (e.g., clathrin vs. caveolin-mediated uptake) .

Experimental Design

Q. 4.1. What controls are essential for validating this compound’s targeting specificity in vivo?

  • Negative controls : Use non-targeted analogs (e.g., PEG4-Azide without GalNAc) to assess non-specific binding.
  • Positive controls : Compare with commercially available GalNAc conjugates (e.g., Triantennary GalNAc) to benchmark targeting efficiency .
  • Tissue specificity : Include organs with low asialoglycoprotein receptor (ASGPR) expression (e.g., muscle) to confirm liver-specific uptake .

Q. 4.2. How can researchers optimize protocols for this compound’s storage and handling?

  • Lyophilization : Test stability after reconstitution in PBS vs. cryoprotectants (e.g., trehalose).
  • Long-term storage : Monitor azide integrity at -80°C vs. liquid nitrogen using accelerated degradation studies (Arrhenius model) .

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